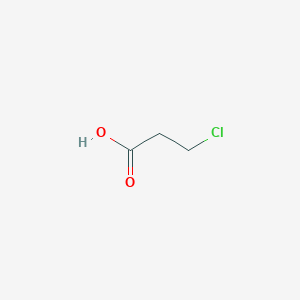

3-Chloropropionic acid

描述

属性

IUPAC Name |

3-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c4-2-1-3(5)6/h1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYMMOKECZBKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Record name | 3-CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10304 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021546 | |

| Record name | 3-Chloropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-chloropropionic acid appears as a white crystalline solid with a sharp odor. Denser than water. (USCG, 1999), Solid; Somewhat hygroscopic; [Merck Index] White solid; [CAMEO] | |

| Record name | 3-CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10304 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloropropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

392 °F at 760 mmHg (USCG, 1999), 200 °C | |

| Record name | 3-CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10304 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLOROPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 230 °F (USCG, 1999), Flash point > 110 °C | |

| Record name | 3-CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10304 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloropropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

FREELY SOL IN WATER, ALC, CHLOROFORM, MISCIBLE WITH ETHER | |

| Record name | 3-CHLOROPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.26 (USCG, 1999) - Denser than water; will sink, DENSITY= 1.198 @ 0 °C/4 °C; BP= 155-157 °C /METHYL ESTER/ | |

| Record name | 3-CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10304 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLOROPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.33 [mmHg] | |

| Record name | 3-Chloropropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LEAFLETS FROM PETROLEUM ETHER, CRYSTALS | |

CAS No. |

107-94-8 | |

| Record name | 3-CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10304 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloropropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloropropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5J180FN9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CHLOROPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106 °F (USCG, 1999), 41 °C | |

| Record name | 3-CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10304 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLOROPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloropropionic Acid: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropropionic acid, a halogenated carboxylic acid, is a versatile chemical intermediate with significant applications in organic synthesis and notable biological activity. This document provides a comprehensive overview of its chemical properties, structural features, and its role as a selective ligand for the γ-hydroxybutyric acid (GHB) receptor. Detailed experimental protocols for its synthesis and key spectral data are also presented to support research and development activities.

Chemical Structure and Identification

This compound, systematically named 3-chloropropanoic acid, is a simple three-carbon carboxylic acid with a chlorine atom substituted at the β-position.

Chemical Structure:

An In-depth Technical Guide to the Synthesis of 3-Chloropropionic Acid from Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chloropropionic acid from acrylic acid via hydrochlorination. This compound is a valuable building block in the pharmaceutical and chemical industries, and its efficient synthesis is of significant interest. This document details the underlying reaction mechanism, presents various experimental protocols derived from patent literature, and summarizes key quantitative data to facilitate laboratory-scale synthesis and process optimization. The guide includes detailed diagrams of the reaction pathway and a general experimental workflow to provide a clear and concise understanding of the process.

Introduction

This compound is a carboxylic acid derivative containing a chlorine atom at the β-position. Its bifunctional nature makes it a versatile intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. The most direct and atom-economical method for its preparation is the hydrochlorination of acrylic acid, which involves the addition of hydrogen chloride (HCl) across the double bond of the acrylic acid molecule.[1] This guide will explore the key aspects of this synthesis, providing researchers and drug development professionals with the necessary technical information for its successful implementation.

Reaction Mechanism

The synthesis of this compound from acrylic acid proceeds via an electrophilic addition mechanism. The reaction is regioselective and follows Markovnikov's rule. The electron-withdrawing nature of the carboxylic acid group deactivates the double bond towards electrophilic attack, but the reaction can be achieved under appropriate conditions.

The key steps of the mechanism are as follows:

-

Protonation of the Alkene: The reaction is initiated by the protonation of the carbon-carbon double bond of acrylic acid by hydrogen chloride. The proton adds to the α-carbon (the carbon adjacent to the carbonyl group), leading to the formation of a more stable secondary carbocation at the β-carbon. This regioselectivity is dictated by Markovnikov's rule, which states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

-

Nucleophilic Attack by Chloride Ion: The resulting carbocation is then attacked by the chloride ion (Cl⁻), which acts as a nucleophile. This step leads to the formation of the final product, this compound.

Experimental Protocols

Several methods for the synthesis of this compound from acrylic acid have been reported, primarily in patent literature. These methods vary in their use of reagents (gaseous vs. aqueous HCl), catalysts, and reaction conditions. Below are detailed experimental protocols based on these sources.

Protocol 1: Semi-continuous Process with Gaseous HCl

This protocol is based on a semi-continuous process where acrylic acid and gaseous HCl are simultaneously fed into a reaction vessel containing a "seed" of this compound.[2][3]

Materials:

-

Acrylic acid

-

Anhydrous Hydrogen Chloride (gas)

-

This compound (for initial charge)

-

Hydroquinone (B1673460) monomethyl ether (inhibitor)

-

Nitrogen gas

Equipment:

-

Glass reactor (e.g., 1 L) equipped with a mechanical stirrer, gas inlet tube, liquid inlet, thermometer, and a distillation setup for reduced pressure.

-

Flow meters for gas and liquid feeds.

Procedure:

-

Charge the reactor with an initial amount of this compound (e.g., 217 g).[2][4] An inhibitor such as hydroquinone monomethyl ether (e.g., 200 ppm) can be added to prevent polymerization of acrylic acid.[4]

-

Heat the initial charge to the desired reaction temperature, typically between 40°C and 60°C.[2][3]

-

Simultaneously introduce acrylic acid and anhydrous HCl gas into the reactor over a period of several hours (e.g., 5 hours).[2][4] The molar ratio of HCl to acrylic acid should be maintained between 0.7:1 and 1.3:1.[2][3]

-

Maintain the reaction temperature throughout the addition.

-

After the addition of acrylic acid is complete, the introduction of HCl gas can be continued for an additional period (e.g., 2 hours) to ensure complete conversion of the remaining acrylic acid.[2]

-

After the reaction is complete, degas the mixture with a slow stream of nitrogen to remove any dissolved HCl.

-

The crude this compound can be purified by distillation under reduced pressure to remove any unreacted starting materials and byproducts.

Protocol 2: Batch Process with Gaseous HCl and a Phase Transfer Catalyst

This protocol utilizes a phase transfer catalyst to facilitate the reaction at a lower temperature.[5]

Materials:

-

Acrylic acid

-

Distilled water

-

Benzyltriethylammonium chloride (TEBA) (or other suitable phase transfer catalyst)

-

Hydrogen Chloride (gas)

Equipment:

-

Three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a thermometer.

Procedure:

-

In a three-necked flask, combine acrylic acid (e.g., 300 g), distilled water (e.g., 50 g), and a phase transfer catalyst such as TEBA (e.g., 3 g).[5]

-

Maintain the reaction mixture at a temperature between 35°C and 40°C.[5]

-

Slowly bubble hydrogen chloride gas through the stirred reaction mixture.

-

Monitor the reaction progress by taking aliquots and analyzing for the disappearance of acrylic acid (e.g., by GC or HPLC). The reaction is typically continued until the acrylic acid content is ≤ 0.5%.[5]

-

Once the reaction is complete, the crude product can be purified by methods such as reduced pressure distillation, solvent extraction, or recrystallization to obtain high-purity this compound.[5]

Data Presentation

The following tables summarize the quantitative data from various reported syntheses of this compound from acrylic acid.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

| Parameter | Protocol 1 (Semi-continuous) | Protocol 2 (Batch with Catalyst) | Alternative Method |

| Reactants | Acrylic acid, Gaseous HCl | Acrylic acid, Gaseous HCl | Acrylic acid, Aqueous HCl |

| Solvent | This compound (initial charge) | Water | Not specified |

| Catalyst | None | Benzyltriethylammonium chloride (TEBA) | Quaternary ammonium (B1175870) salt |

| Temperature | 45-50°C[2] | 35-40°C[5] | Ambient to < 60°C[4] |

| Pressure | Atmospheric | Atmospheric[5] | 1.5 - 5 bar (for gaseous HCl)[4] |

| Molar Ratio (HCl:Acrylic Acid) | 1.1:1 to 1.3:1[2][4] | Excess HCl bubbled through | 1:1 to 1.5:1[4] |

| Reaction Time | 5-7 hours[2][4] | 8-10 hours[5] | Several hours |

| Reported Yield | Nearly quantitative[3] | >99% purity achieved[5] | 87%[4] |

Table 2: Purity and Product Specifications

| Parameter | Value | Reference |

| Final Purity | > 99% | [5] |

| Residual Acrylic Acid | < 1% to < 2% | [2][4] |

| Melting Point | 38.5-39.5°C | |

| Boiling Point | 204°C (decomposes) |

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from acrylic acid via hydrochlorination is a well-established and efficient process. This technical guide has provided a detailed overview of the reaction mechanism, various experimental protocols, and key quantitative data to aid researchers in the successful synthesis of this important chemical intermediate. By understanding the reaction parameters and purification techniques outlined in this document, scientists and drug development professionals can effectively produce high-purity this compound for their research and development needs. The use of phase transfer catalysts appears to be a promising approach for achieving high yields under milder reaction conditions. Further optimization of reaction parameters and catalyst systems could lead to even more efficient and environmentally friendly synthetic routes.

References

- 1. 3-Chloropropanoic acid - Wikipedia [en.wikipedia.org]

- 2. US5731469A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. JP2701229B2 - Method for producing this compound - Google Patents [patents.google.com]

- 4. CA2170846C - Process for preparing this compound - Google Patents [patents.google.com]

- 5. CN113292413A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Chloropropionic Acid (CAS 107-94-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloropropionic acid (CAS 107-94-8), a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, synthesis methodologies, biological activities, and safety information.

Chemical and Physical Properties

This compound, also known as β-chloropropionic acid, is a halogenated carboxylic acid.[1][2] It presents as a white to off-white crystalline solid with a sharp, pungent odor.[1][[“]] The presence of both a carboxylic acid group and a chlorine atom on the alkyl chain makes it a reactive and versatile building block in chemical synthesis.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 107-94-8 | [4] |

| Molecular Formula | C₃H₅ClO₂ | [1][4] |

| Molecular Weight | 108.52 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | [1][[“]] |

| Melting Point | 35-40 °C (lit.) | [6] |

| Boiling Point | 203-205 °C (lit.) | [6] |

| Solubility | Freely soluble in water, alcohol, and chloroform. | [4] |

| pKa | 3.98 (at 25 °C) | [1] |

| Flash Point | >110 °C (>230 °F) | [5][6] |

| Density | Denser than water | [1][[“]] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with the most common routes involving the hydrochlorination of acrylic acid and the hydrolysis of ethylene (B1197577) cyanohydrin.

Experimental Protocol: Synthesis from Acrylic Acid

The hydrochlorination of acrylic acid is a widely used industrial method for producing this compound.[7][8] This process involves the addition of hydrogen chloride (HCl) to acrylic acid.

Workflow for Synthesis of this compound from Acrylic Acid

Caption: Synthesis of this compound via hydrochlorination of acrylic acid.

Detailed Methodology:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control, charge acrylic acid and distilled water. A phase transfer catalyst, such as benzyltriethylammonium chloride (TEBA), can be added to facilitate the reaction at lower temperatures.[9]

-

Hydrochlorination: Slowly introduce hydrogen chloride gas into the reaction mixture while maintaining the temperature between 35-50 °C.[9] The reaction progress can be monitored by gas chromatography to determine the consumption of acrylic acid.

-

Reaction Completion: Continue the introduction of HCl gas until the concentration of acrylic acid is below a desired level (e.g., <0.5%).

-

Work-up and Purification: The resulting crude this compound can be purified by methods such as reduced pressure distillation or recrystallization from a suitable solvent like petroleum ether or benzene (B151609) to yield a high-purity product.[[“]][10]

Experimental Protocol: Synthesis from Ethylene Cyanohydrin

An alternative laboratory-scale synthesis involves the hydrolysis of ethylene cyanohydrin with hydrochloric acid.[11]

Detailed Methodology:

-

Reaction: Place 10 g of ethylene cyanohydrin and 75 ml of concentrated hydrochloric acid in a sealed glass tube.

-

Heating: Heat the sealed tube at 100 °C for three hours.

-

Extraction: After cooling, treat the reaction mixture with a small amount of distilled water to remove ammonium (B1175870) chloride. Extract the aqueous solution repeatedly with ether.

-

Drying and Evaporation: Combine the ether extracts and dry them over anhydrous sodium sulfate. Evaporate the ether to obtain a syrupy residue which crystallizes upon cooling.

-

Purification: Purify the crude this compound by recrystallization from ligroin. This method can yield approximately 10.5 g of the final product.[11]

Biological Activity and Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][12] Its biological activity has been a subject of interest, particularly its interaction with specific receptors and its influence on gene expression.

Selective Ligand for the Gamma-Hydroxybutyric Acid (GHB) Receptor

This compound, also referred to in some literature as UMB66, has been identified as a selective ligand for the gamma-hydroxybutyric acid (GHB) receptor.[8] Notably, it exhibits no affinity for GABA receptors, which is a significant distinction from GHB itself.[8] This selectivity makes it a valuable tool for researchers studying the specific physiological roles of the GHB receptor in vivo, without the confounding effects of GABAergic system activation.

Hypothesized GHB Receptor Signaling Pathway

Caption: Postulated signaling cascade upon this compound binding to the GHB receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for GHB Receptor

This protocol outlines a general procedure for a competitive binding assay to determine the affinity of this compound for the GHB receptor.

-

Receptor Preparation: Prepare a membrane fraction from a tissue source known to express GHB receptors (e.g., rat brain cortex or hippocampus). Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Radioligand: A suitable radiolabeled ligand for the GHB receptor, such as [³H]NCS-382, should be used.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of unlabeled this compound (the competitor).

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters, representing the bound ligand, is then quantified using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant), which represents the affinity of this compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Down-regulation of c-myc Gene Expression

As a structural analogue of n-butyric acid, this compound has been shown to down-regulate the expression of the c-myc proto-oncogene. In studies on Burkitt's lymphoma cells, this compound demonstrated maximal activity at a concentration three-fold lower than that of n-butyric acid (1 mM versus 3 mM). The down-regulation of c-myc is a critical event in the induction of terminal differentiation in certain cancer cells.

The precise mechanism by which butyrate (B1204436) and its analogues down-regulate c-myc is complex but is often linked to the inhibition of histone deacetylases (HDACs). HDAC inhibition leads to hyperacetylation of histones, altering chromatin structure and influencing the transcription of various genes, including c-myc.

Hypothesized Signaling Pathway for c-myc Down-regulation

Caption: Postulated mechanism of c-myc down-regulation by this compound via HDAC inhibition.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] It can cause severe skin and eye burns upon contact.[1] Inhalation of its dust or vapors may be harmful and can cause respiratory tract irritation.[14] It is moderately toxic by skin contact and harmful if swallowed.[1]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Danger | GHS05 |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | Warning | GHS07 |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects. | Warning | GHS08 |

When heated to decomposition, it emits toxic fumes of hydrogen chloride.[1] It is incompatible with strong bases and oxidizing agents.[15] Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container.[1]

Conclusion

This compound is a chemical of significant interest to researchers in both academic and industrial settings. Its utility as a synthetic intermediate is well-established, and its specific biological activities, particularly as a selective GHB receptor ligand and a modulator of c-myc expression, present exciting opportunities for its use as a research tool and in the development of new therapeutic agents. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective and responsible use in the laboratory and beyond.

References

- 1. Structure-activity relationship of 17 structural analogues of n-butyric acid upon c-myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. researchgate.net [researchgate.net]

- 5. Fibroblast-like transformation and c-myc gene alteration of human hepatocytes induced by novobiocin and butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid alteration of c-myc and c-jun expression in leukemic cells induced to differentiate by a butyric acid prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. ghb receptor mechanisms: Topics by Science.gov [science.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide on the Reactivity of the Chlorine Atom in 3-Chloropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in 3-chloropropionic acid, a versatile building block in organic synthesis, particularly in the pharmaceutical industry. The document delves into the kinetics and mechanisms of its principal reactions, namely nucleophilic substitution and elimination. It presents available quantitative data, details experimental protocols for key transformations, and utilizes visualizations to illustrate reaction pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and application of this compound and its derivatives.

Introduction

This compound (3-CPA) is a halogenated carboxylic acid with the chemical formula ClCH₂CH₂COOH. The presence of an electron-withdrawing chlorine atom at the β-position to the carboxyl group significantly influences its chemical properties, making the C-Cl bond susceptible to nucleophilic attack and elimination reactions. This reactivity profile has established 3-CPA as a crucial intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.[1] Notably, it serves as a key precursor in the production of antiepileptic drugs and other therapeutic agents.[2] Understanding the kinetics and mechanisms governing the reactivity of the chlorine atom is paramount for optimizing synthetic routes, controlling product distribution, and developing novel applications.

Reactivity of the Chlorine Atom: Mechanisms and Influencing Factors

The reactivity of the chlorine atom in this compound is primarily governed by two competing reaction pathways: nucleophilic substitution (Sₙ2) and elimination (E2). The prevailing mechanism is influenced by several factors, including the nature of the nucleophile/base, solvent, and temperature.

Nucleophilic Substitution (Sₙ2) Reaction

The reaction of this compound with nucleophiles predominantly follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted, single-step process, the nucleophile attacks the electrophilic carbon atom bearing the chlorine atom from the backside, leading to the displacement of the chloride ion and inversion of configuration at the reaction center.

General Sₙ2 Reaction:

-

Nucleophile (Nu⁻): A species with a lone pair of electrons that is attracted to the electron-deficient carbon atom. Common nucleophiles include ammonia (B1221849), amines, hydroxide (B78521) ions, and cyanide ions.

-

Leaving Group: The chloride ion (Cl⁻) is a good leaving group due to its ability to stabilize the negative charge.

The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.

Rate Law: Rate = k[3-CPA][Nu⁻]

Several factors influence the rate of the Sₙ2 reaction:

-

Strength of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.

-

Solvent: Polar aprotic solvents, such as acetone, acetonitrile, and dimethylformamide (DMF), are preferred for Sₙ2 reactions.[1][2][3][4][5] These solvents can dissolve the ionic nucleophile but do not solvate it as strongly as polar protic solvents, thus preserving its nucleophilicity.[1][2][3][4][5] Polar protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[1][2][3][4][5]

-

Temperature: Increasing the temperature generally increases the reaction rate by providing the molecules with sufficient kinetic energy to overcome the activation energy barrier.

Elimination (E2) Reaction

In the presence of a strong, sterically hindered base, this compound can undergo a bimolecular elimination (E2) reaction to form acrylic acid. This reaction also proceeds in a single, concerted step where the base abstracts a proton from the α-carbon, and the chlorine atom is simultaneously eliminated from the β-carbon, leading to the formation of a double bond.

General E2 Reaction:

-

Base (B:⁻): A strong base is required to abstract the relatively acidic α-proton.

The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.

Rate Law: Rate = k[3-CPA][Base]

Factors influencing the E2 reaction include:

-

Strength and Steric Hindrance of the Base: Strong, bulky bases favor elimination over substitution.

-

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

Quantitative Data on Reactivity

| Reaction | Nucleophile/Base | Temperature (°C) | Rate Constant (k) | Reference |

| Hydrolysis of α-chloropropionic acid | H₂O | 60 | 0.76 x 10⁻⁵ s⁻¹ M⁻¹ | [5] |

| Ammonolysis of α-chloropropionic acid | NH₃ | 60 | 0.94 x 10⁻⁵ s⁻¹ M⁻¹ | [5] |

Note: This data is for α-chloropropionic acid and should be used as a qualitative guide for the reactivity of this compound.

Key Reactions and Experimental Protocols

Synthesis of β-Alanine (3-Aminopropionic Acid)

The reaction of this compound with ammonia is a classic example of an Sₙ2 reaction and is a primary route for the industrial synthesis of β-alanine, an important precursor in the production of pantothenic acid (Vitamin B5) and other pharmaceuticals.[6][7]

Reaction:

Experimental Protocol: Synthesis of β-Alanine

-

Reaction Setup: In a sealed pressure vessel, place a solution of this compound in a suitable solvent (e.g., water).

-

Addition of Ammonia: Add a molar excess of aqueous ammonia to the reaction vessel. The use of excess ammonia helps to minimize the formation of the secondary amine byproduct, iminodipropionic acid.

-

Reaction Conditions: Heat the mixture to a temperature range of 100-150°C. The reaction is typically carried out under pressure to maintain the ammonia in the liquid phase.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or by measuring the consumption of this compound and the formation of β-alanine.[8]

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess ammonia under reduced pressure. The resulting aqueous solution contains β-alanine and ammonium (B1175870) chloride.

-

Isolation: The β-alanine can be isolated and purified by various methods, including ion-exchange chromatography or crystallization.

Hydrolysis to 3-Hydroxypropionic Acid

The hydrolysis of this compound with a base, such as sodium hydroxide, proceeds via an Sₙ2 mechanism to yield 3-hydroxypropionic acid, a valuable platform chemical.

Reaction:

Caption: General experimental workflow for a kinetic study of a reaction involving this compound.

Conclusion

The chlorine atom in this compound imparts a high degree of reactivity, making it a valuable and versatile intermediate in organic synthesis. Its propensity to undergo Sₙ2 and E2 reactions allows for the synthesis of a diverse array of functionalized molecules. A thorough understanding of the factors influencing these reaction pathways, including the choice of nucleophile/base, solvent, and temperature, is critical for achieving desired synthetic outcomes. While some kinetic data is available, further quantitative studies would be beneficial for the fine-tuning of reaction conditions and the development of more efficient synthetic methodologies. This guide provides a foundational understanding of the reactivity of this compound, which can aid researchers and drug development professionals in its effective utilization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. reddit.com [reddit.com]

- 3. quora.com [quora.com]

- 4. docsity.com [docsity.com]

- 5. The effect of solvent [ns1.almerja.com]

- 6. BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. [njchm.com]

- 7. frontiersin.org [frontiersin.org]

- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

An In-Depth Technical Guide to the Solubility of 3-Chloropropionic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chloropropionic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, pharmaceutical development, and other industrial processes where it serves as a key intermediate. This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for such experiments.

Core Topic: Solubility of this compound

This compound is a halogenated carboxylic acid that exhibits a range of solubilities in different organic solvents, largely governed by the polarity of the solvent and the temperature of the system. Generally, it is considered to be soluble in polar organic solvents. Qualitative assessments have shown it to be soluble in alcohols, ethers, and chloroform.[1]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Molarity (mol/L) | Mole Fraction (x) |

| Water | 25 | 3 | 0.0276 | ~0.0005 |

| Ethanol (B145695) | - | 50 (mg/mL) | 0.461 | - |

Note: The solubility in ethanol is presented as reported by a supplier and may not represent the equilibrium solubility. Further experimental verification is recommended.

The limited availability of comprehensive public data underscores the necessity for experimental determination of solubility for specific solvent systems and conditions relevant to a particular application.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following protocols outline common and reliable methods for obtaining accurate solubility data for a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to reach saturation. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

Detailed Methodology:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its estimated solubility and place it into a series of sealed, temperature-controlled vessels (e.g., jacketed glass reactors or vials in a thermostated shaker).

-

Add a precise volume or mass of the desired organic solvent to each vessel.

-

-

Equilibration:

-

Agitate the mixtures at a constant, controlled temperature using a mechanical shaker or magnetic stirrer. The temperature should be maintained within ±0.1°C.

-

The equilibration time is critical and must be sufficient to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the compound. It is advisable to determine the necessary equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation or dissolution of the solute.

-

Immediately filter the sample through a fine-pored (e.g., 0.45 µm) filter, also maintained at the equilibration temperature, to remove any undissolved solid particles.

-

-

Analysis: The concentration of this compound in the filtered saturated solution can be determined by various analytical techniques:

-

Gravimetric Analysis:

-

Accurately weigh a portion of the filtrate into a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).

-

Weigh the container with the solid residue. The mass of the solute can be determined by difference. The mass of the solvent can also be determined by difference if the initial mass of the filtrate was recorded.

-

Solubility can then be expressed in various units (e.g., g/100g solvent, mole fraction).

-

-

Titrimetric Analysis:

-

Accurately dilute a known volume or mass of the filtrate with a suitable solvent (e.g., deionized water or ethanol).

-

Titrate the diluted sample with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

-

Calculate the concentration of this compound based on the stoichiometry of the acid-base reaction.

-

-

Chromatographic Analysis (e.g., HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable HPLC method (e.g., reversed-phase with UV detection).

-

Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound by interpolating from the calibration curve.

-

-

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental determination of solubility and a simplified representation of the factors influencing solubility.

Caption: Experimental workflow for solubility determination.

Caption: Key factors influencing the solubility of a solid.

References

stability and storage of 3-Chloropropionic acid

An In-depth Technical Guide to the Stability and Storage of 3-Chloropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-CPA) is a halogenated carboxylic acid with significant applications as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity, influenced by the presence of both a carboxylic acid group and a chlorine atom, necessitates a thorough understanding of its stability profile to ensure safe handling, optimal storage, and the integrity of developmental processes. This guide provides a comprehensive overview of the , detailing its reactivity, recommended storage conditions, and methodologies for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₃H₅ClO₂ |

| Molecular Weight | 108.52 g/mol [1] |

| CAS Number | 107-94-8[1] |

| Appearance | White crystalline solid with a sharp odor[1] |

| Melting Point | 35-40 °C (lit.) |

| Boiling Point | 203-205 °C (lit.) |

| Solubility | Freely soluble in water, alcohol, and chloroform[1] |

| pKa | 4.08 in aqueous solution[2] |

Stability Profile

This compound is a stable compound under normal temperatures and pressures. However, it is susceptible to degradation under certain conditions, primarily through hydrolysis and reaction with incompatible materials. It is also described as being somewhat hygroscopic and moisture-sensitive.

Hydrolytic Stability

Thermal Stability

This compound is relatively stable at ambient temperatures. However, upon heating to decomposition, it may emit toxic fumes of hydrogen chloride, carbon monoxide, and carbon dioxide.

Photostability

Specific studies on the photostability of this compound are not widely published. However, as with many organic molecules, exposure to light, particularly UV radiation, could potentially initiate degradation. Photostability testing is recommended to fully characterize its stability profile.

Reactivity and Incompatibilities

This compound exhibits reactivity typical of a carboxylic acid and a halogenated organic compound. It is incompatible with:

-

Bases: Reacts exothermically with bases.

-

Strong Oxidizing Agents: Can be oxidized, generating heat.

-

Active Metals: May react to form gaseous hydrogen and a metal salt.

-

Cyanide Salts: Reacts to generate gaseous hydrogen cyanide.

-

Sulfites, Nitrites, Thiosulfates, and Dithionites: Reacts to generate flammable and/or toxic gases and heat.

-

Carbonates and Bicarbonates: Reacts to generate carbon dioxide and some heat.

It may also corrode iron, steel, and aluminum.

Storage and Handling

Proper storage and handling are crucial to maintain the quality and safety of this compound.

Recommended Storage Conditions

Based on available safety data sheets and chemical profiles, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Store below +30°C. |

| Atmosphere | Store in a well-ventilated area. |

| Container | Keep containers tightly closed. Store in a corrosive resistant container with a resistant inner liner. |

| Incompatible Materials | Store away from incompatible substances such as strong oxidizing agents and bases. |

| Moisture | Avoid exposure to moist air or water due to its hygroscopic and moisture-sensitive nature. |

Handling Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Minimize dust generation and accumulation.

-

Wash hands thoroughly after handling.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a series of experimental studies should be conducted. These include forced degradation studies and stability testing under long-term and accelerated conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following is a general protocol for a forced degradation study of this compound.

Experimental Workflow for Forced Degradation

Caption: Workflow for a forced degradation study of this compound.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Withdraw samples at appropriate time points, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute for analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for a defined period. Withdraw samples at appropriate time points, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute for analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a defined period. Withdraw samples at appropriate time points and dilute for analysis.

-

Thermal Degradation: Store a sample of solid this compound in an oven at an elevated temperature (e.g., 60°C) for a defined period. At each time point, dissolve a known amount of the solid in a suitable solvent for analysis.

-

Photolytic Degradation: Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

-

Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as HPLC-UV or HPLC-MS, to separate and quantify this compound and its degradation products.

Hydrolysis as a Function of pH (based on OECD Guideline 111)

This tiered study determines the rate of hydrolysis of a chemical substance in sterile aqueous buffer solutions at different pH values.

Logical Flow of OECD 111 Guideline

Caption: Tiered approach for hydrolysis testing according to OECD Guideline 111.

Protocol Outline:

-

Tier 1: Preliminary Test:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add this compound to each buffer solution (concentration ≤ 0.01 M or half of saturation).

-

Incubate the solutions in the dark at 50°C for 5 days.

-

Analyze the solutions for the concentration of this compound.

-

If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and further testing may not be necessary.

-

-

Tier 2: Degradation Kinetics Study:

-

If significant degradation (>10%) is observed in the preliminary test, conduct a kinetics study at the pH(s) where degradation occurred.

-

Perform the study at a minimum of three different temperatures to determine the temperature dependence of the hydrolysis rate.

-

Sample at multiple time points to determine the rate constant (k) of hydrolysis.

-

The study should continue until 90% degradation is observed or for 30 days, whichever is shorter.

-

-

Tier 3: Identification of Hydrolysis Products:

-

If significant degradation occurs, identify the major hydrolysis products. This is typically done using techniques like LC-MS or GC-MS.

-

Analytical Methodologies

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and the increase in its degradation products.

Table 3: Recommended Analytical Techniques for Stability Studies of this compound

| Technique | Application | Typical Conditions |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Assay of 3-CPA and quantification of non-volatile degradation products. | Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)Mobile Phase: Isocratic or gradient elution with an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol).Detection: UV at a low wavelength (e.g., 210 nm). |

| High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) | Identification and quantification of degradation products. | Similar chromatographic conditions as HPLC-UV, coupled with a mass spectrometer for mass analysis of eluting peaks. |

| Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) | Analysis of volatile degradation products or for the assay of 3-CPA after derivatization. | Column: Capillary column suitable for polar compounds (e.g., FFAP).Derivatization: May be required to increase volatility and improve peak shape (e.g., esterification with methanol).Detection: FID for quantification, MS for identification. |

| Ion Chromatography | Quantification of inorganic degradation products, such as chloride ions. | Anion-exchange column with a suitable eluent (e.g., carbonate/bicarbonate buffer). |

Conclusion

This compound is a stable molecule under recommended storage conditions. Its primary stability concerns are hydrolysis, particularly at higher pH, and reactivity with incompatible materials. For researchers, scientists, and drug development professionals, a thorough understanding of these stability characteristics is paramount. The implementation of systematic stability studies, including forced degradation and detailed kinetic analysis as outlined in this guide, will ensure the reliable use of this compound in research and development, leading to robust and well-characterized processes and products.

References

3-Chloropropionic Acid: A Comprehensive Technical Safety Guide for Researchers and Drug Development Professionals

An In-depth Review of the Material Safety Data Sheet (MSDS) and Core Safety Principles for Laboratory and Industrial Applications.

This technical guide provides a comprehensive overview of the material safety data for 3-Chloropropionic acid (CAS No: 107-94-8), a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Addressed to researchers, scientists, and professionals in drug development, this document consolidates critical safety information, including physical and chemical properties, toxicological data, and handling protocols, to ensure safe laboratory and industrial practices. All quantitative data is presented in structured tables for ease of reference, and key safety workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a white to beige crystalline solid or a colorless to light yellow liquid with a pungent, sharp odor.[1][2][3][4] It is freely soluble in water, alcohol, and chloroform.[3] This compound is utilized in scientific research and is structurally related to GHB, binding to the GHB receptor without affinity for GABA receptors.[5]

| Property | Value | Source |

| Molecular Formula | C3H5ClO2 | [1][3] |

| Molecular Weight | 108.52 g/mol | [3] |

| CAS Number | 107-94-8 | [1][2][3][6][7][8][9] |

| Appearance | White crystalline solid with a sharp odor | [3][7] |

| Melting Point | 35-40 °C (95-104 °F) | |

| Boiling Point | 203-205 °C (397.4-401 °F) | |

| Flash Point | > 110 °C (> 230 °F) | [10][11] |

| Solubility | Freely soluble in water, alcohol, and chloroform | [3] |

| Density | 1.26 g/cm³ | [7] |

| Vapor Pressure | 0.33 mmHg | [3] |

| pKa | 4.08 in aqueous solution | [5] |

Hazards Identification and Toxicological Data

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][8][12] It is harmful if swallowed and may cause severe and permanent damage to the digestive tract.[2][6] Inhalation can lead to severe irritation of the respiratory tract, coughing, shortness of breath, and potential lung edema.[6] Upon heating to decomposition, it emits toxic fumes of chloride.[2]

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute toxicity, oral (Warning) |

| H314: Causes severe skin burns and eye damage | Skin corrosion/irritation (Danger) |

| H341: Suspected of causing genetic defects | Germ cell mutagenicity (Warning) |

| H290: May be corrosive to metals | Corrosive to metals |

Limited quantitative toxicological data for this compound is publicly available. However, for the related compound 3-chloropropanoic acid chloride, the oral LD50 in rats is approximately 1200 mg/kg body weight.[13]

Experimental Protocols and Safety Measures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections detail essential procedures for handling, storage, and emergency response.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Personal Protective Equipment (PPE) workflow.

Handling and Storage

Proper handling and storage are critical to prevent accidental exposure and maintain chemical integrity.

-

Handling: Wash hands thoroughly after handling.[6][8] Minimize dust generation and accumulation.[6] Use in a well-ventilated area.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[2][6] Keep containers tightly closed in a corrosives area.[2][6]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Caption: First aid protocol for exposure events.

Fire-Fighting Measures

While not combustible itself, this compound may decompose upon heating to produce corrosive and/or toxic fumes.[6]

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6][10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][10]

Accidental Release Measures

In the event of a spill, immediate and safe cleanup is necessary.

-

Procedure: Isolate the spill area.[3] Wear appropriate protective equipment.[6] For solid spills, sweep up and place into a suitable container for disposal, avoiding dust generation.[6] Ensure adequate ventilation.[6]

Stability and Reactivity

This compound is stable under normal conditions but reacts exothermically with bases.[4][7] It is incompatible with strong oxidizing agents.[8] It may corrode iron, steel, and aluminum.[4][7] Reaction with certain compounds can generate flammable or toxic gases.

Caption: Reactivity profile of this compound.

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[8] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8]

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before handling this compound.

References

- 1. CAS 107-94-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C3H5ClO2 | CID 7899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 107-94-8 [chemicalbook.com]

- 5. 3-Chloropropanoic acid - Wikipedia [en.wikipedia.org]

- 6. This compound(107-94-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.com [fishersci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. cochise.edu [cochise.edu]

- 12. This compound | 107-94-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. bgrci.de [bgrci.de]

Commercial Sources and Technical Guide for High-Purity 3-Chloropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources for high-purity 3-Chloropropionic acid (CAS No: 107-94-8), a critical building block in pharmaceutical synthesis and various research applications. This guide includes a comparative summary of available grades from prominent suppliers, detailed analytical methodologies for purity assessment, and a workflow for quality control.

Commercial Suppliers of High-Purity this compound

High-purity this compound is available from a range of chemical suppliers, catering to different scales of research and manufacturing needs. The following table summarizes the offerings from several key vendors.

| Supplier | Product Name/Grade | Purity | Analytical Method | Impurities Data |

| Tokyo Chemical Industry (TCI) | This compound | >98.0% | Gas Chromatography (GC) | Not specified |

| Sigma-Aldrich | This compound | 98% | Not specified | Not specified |

| Fisher Scientific (distributor for TCI) | This compound 98.0+% | ≥98.0% | Gas Chromatography (GC) | Not specified |

| Scimplify | This compound | Not specified | Not specified | Not specified |

| Simson Pharma Limited | This compound | High quality, Certificate of Analysis provided | Not specified | Provided with CoA |

| Komal Industries | This compound Chloride | 99% (for the acid chloride) | Not specified | Not specified |

| Manchester Organics | 3-Chloropropanoic acid | 98% | Not specified | Not specified |

| Industrial Lab Chemical | This compound for synthesis | 99% (by GC, area%) | Gas Chromatography (GC) | Water (K.F.) ≤ 2% |

Analytical Methodologies for Purity Determination

The purity of this compound is predominantly determined using chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods are crucial for quantifying the parent compound and identifying potential impurities.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a widely used method for the analysis of volatile and semi-volatile compounds like this compound. The method often involves derivatization to improve the volatility and thermal stability of the analyte.

Experimental Protocol: Purity Determination by GC-FID

This protocol outlines a general procedure for determining the purity of this compound using a Gas Chromatograph with a Flame Ionization Detector (FID).

1. Objective: To quantify the purity of a this compound sample.

2. Principle: The sample is vaporized and injected onto a chromatographic column. The components are separated based on their boiling points and interaction with the stationary phase. The FID detects the eluted components, and the resulting peak areas are used to calculate the percentage purity.

3. Reagents and Materials:

- This compound sample

- High-purity solvent (e.g., Methanol or Dichloromethane)

- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

- Internal Standard (e.g., a structurally similar compound with a distinct retention time)

- GC-grade Helium or Nitrogen (carrier gas)

- GC vials and caps

4. Instrumentation:

- Gas Chromatograph equipped with a Flame Ionization Detector (FID)

- Capillary GC column (e.g., DB-5, HP-5, or equivalent non-polar column)

- Autosampler (recommended for precision)

- Data acquisition and processing software

5. Sample Preparation:

- Standard Preparation: Accurately weigh a known amount of a certified this compound reference standard and dissolve it in the chosen solvent in a volumetric flask. Add a known amount of the internal standard.

- Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the same solvent in a volumetric flask. Add the same amount of the internal standard as in the standard preparation.

- Derivatization (if necessary): To a known volume of the standard and sample solutions in separate GC vials, add the derivatizing agent. Cap the vials and heat at a specified temperature (e.g., 60-80 °C) for a set time to ensure complete reaction. Allow to cool to room temperature before injection.

6. GC Conditions (Example):

- Inlet Temperature: 250 °C

- Injection Volume: 1 µL (split or splitless mode)

- Carrier Gas Flow Rate: 1-2 mL/min (constant flow)

- Oven Temperature Program:

- Initial Temperature: 80 °C, hold for 2 minutes

- Ramp: 10 °C/min to 250 °C

- Final Hold: Hold at 250 °C for 5 minutes

- Detector Temperature: 280 °C

7. Data Analysis:

- Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times.

- Calculate the response factor (RF) of the standard.

- Calculate the percentage purity of the sample using the following formula:

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a valuable technique for identifying and quantifying non-volatile or thermally labile impurities that may be present in this compound.

General HPLC Method Parameters:

-

Column: A reverse-phase column, such as a C18, is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-